Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate
Overview
Description
Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate typically involves the reaction of 4-chlorophenylpiperazine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoic acid.
Reduction: Formation of 3-[4-(4-chlorophenyl)piperazin-1-yl]propanol.
Substitution: Formation of various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its use as an anxiolytic or antipsychotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A piperazine derivative used as an antihistamine.
Trazodone: A piperazine derivative used as an antidepressant.
Aripiprazole: A piperazine derivative used as an antipsychotic .
Uniqueness
Methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate is unique due to its specific substitution pattern and the presence of the propanoate ester group. This structural feature may confer distinct pharmacological properties and reactivity compared to other piperazine derivatives .
Properties
IUPAC Name |
methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-14(18)6-7-16-8-10-17(11-9-16)13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTJYXZCSJHOMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCN(CC1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20283757 | |
Record name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-51-8 | |
Record name | NSC33313 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33313 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 3-[4-(4-chlorophenyl)piperazin-1-yl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20283757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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